REACTION_SMILES
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[CH3:39][CH2:40][OH:41].[K+:38].[N+:17](=[O:18])([O-:19])[c:20]1[cH:21][c:22]([CH:23]=[O:24])[cH:25][cH:26][cH:27]1.[N:28]12[CH2:29][C:30](=[O:36])[CH:31]([CH2:32][CH2:33]1)[CH2:34][CH2:35]2.[NH2:1][c:2]1[cH:3][c:4]([CH2:5][CH:6]2[CH2:7][CH:8]3[CH2:9][CH2:10][N:11]2[CH2:12][CH2:13]3)[cH:14][cH:15][cH:16]1.[OH-:37]>>[N+:17](=[O:18])([O-:19])[c:20]1[cH:21][c:22]([CH:23]=[C:29]2[N:28]3[CH2:33][CH2:32][CH:31]([C:30]2=[O:36])[CH2:34][CH2:35]3)[cH:25][cH:26][cH:27]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cccc([N+](=O)[O-])c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CN2CCC1CC2
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Name
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Nc1cccc(CC2CC3CCN2CC3)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cccc(CC2CC3CCN2CC3)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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|
Type
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product
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Smiles
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O=C1C(=Cc2cccc([N+](=O)[O-])c2)N2CCC1CC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |